trans-3-Amino-4-methyltetrahydrofuran hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4S)-4-methyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-7-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBJGYHUXSWZFW-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-4-methyltetrahydrofuran hydrochloride typically involves the reaction of 3-Amino-4-methyltetrahydrofuran with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: trans-3-Amino-4-methyltetrahydrofuran hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In organic synthesis, trans-3-Amino-4-methyltetrahydrofuran hydrochloride is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of various heterocyclic compounds.
Biology: It can be used as a substrate or inhibitor in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of trans-3-Amino-4-methyltetrahydrofuran hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
trans-4-Aminotetrahydrofuran-3-ol Hydrochloride (CAS 215940-96-8)
This positional isomer shares the tetrahydrofuran backbone but differs in substituent placement and functional groups. Key comparisons include:
Structural and Functional Implications :
- Hydrophobicity vs.
- Stereochemical Impact : The trans configuration in both compounds ensures distinct spatial arrangements, influencing interactions with chiral receptors or catalysts.
Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)
While pharmacologically distinct (an opioid analog), this compound shares the hydrochloride salt formulation. Differences include:
- Core Structure : Thiophene fentanyl features a thiophene ring and piperidine moiety, contrasting with the tetrahydrofuran backbone of the target compound .
- Toxicity Profile: Thiophene fentanyl’s hazards are understudied, whereas tetrahydrofuran derivatives like trans-4-aminotetrahydrofuran-3-ol HCl exhibit well-documented irritant properties .
Analytical and Stability Considerations
While the provided evidence lacks direct data on the target compound, methods for analyzing hydrochlorides (e.g., RP-HPLC for amitriptyline HCl ) suggest that similar techniques could be applied. Key factors include:

- Solution Stability: Hydrochlorides generally require inert atmospheres and controlled temperatures to prevent degradation, as seen in trans-4-aminotetrahydrofuran-3-ol HCl .
- Chromatographic Behavior : Polar functional groups (e.g., -NH₂, -OH) may influence retention times and peak symmetry in HPLC analyses .

Notes on Comparative Analysis
- Positional Isomerism: The amino group’s position (C3 vs. C4) significantly alters electronic and steric profiles, impacting reactivity and biological activity.
- Substituent Effects : Methyl groups enhance steric bulk and lipophilicity, whereas hydroxyl groups introduce hydrogen-bonding capability, affecting solubility and metabolic pathways.
- Safety Profiles : Both compounds likely share irritant hazards due to the hydrochloride moiety, but sensitization risks vary with functional group chemistry .
Biological Activity
trans-3-Amino-4-methyltetrahydrofuran hydrochloride is a compound of significant interest in medicinal chemistry and biochemical research. Its biological activity is attributed to its structural features, which allow it to interact with various molecular targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is a cyclic amine derivative. Its chemical structure can be represented as follows:
The compound features a tetrahydrofuran ring with an amino group, contributing to its reactivity and biological properties.
The mechanism of action for this compound involves its ability to modulate the activity of specific enzymes and receptors. It may act as either a substrate or an inhibitor in biochemical assays, influencing various metabolic pathways.
- Enzyme Interaction : The compound can bind to enzymes, altering their catalytic activity.
- Receptor Modulation : It may interact with specific receptors, affecting signal transduction pathways.
Pharmacological Applications
Research indicates that this compound has potential applications in several areas:
- Medicinal Chemistry : Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Biochemical Assays : Used as a substrate or inhibitor in various biochemical assays to study enzyme kinetics and receptor interactions.
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotective | Protection against oxidative stress | |
| Enzyme Inhibition | Modulation of enzyme activity |
Research Findings
Recent studies have highlighted the versatility of this compound in various biological contexts:
- In Vitro Studies : Demonstrated its role in modulating enzyme activities related to metabolic processes.
- In Vivo Studies : Animal models have shown promising results regarding its therapeutic potential, particularly in pain management and inflammation reduction.
Q & A
Q. What are the recommended methods for synthesizing trans-3-Amino-4-methyltetrahydrofuran hydrochloride in a laboratory setting?
- Methodology : The synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:
- Step 1 : Cyclization of precursor amines or alcohols using catalysts (e.g., palladium or nickel-based systems) to form the tetrahydrofuran ring.
- Step 2 : Introduction of the methyl group via alkylation or reduction of ketone intermediates.
- Step 3 : Hydrochloride salt formation using HCl gas or concentrated hydrochloric acid in anhydrous solvents like THF or ethanol .
- Key Considerations : Reaction temperature (often 0–25°C), solvent purity, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How should researchers handle solubility challenges when preparing stock solutions of trans-3-Amino-4-methyltetrahydrofuran hydrochloride?
- Methodology :
- Solubility Data :
| Solvent | Concentration (mg/mL) | Volume for 1 mg (mL) |
|---|---|---|
| DMSO | 10 | 0.10 |
| Water | 5 | 0.20 |
| Ethanol | 7 | 0.14 |
| (Derived from analogous tetrahydrofuran derivatives ) |
- Protocol :
Pre-warm solvents to 37°C to enhance dissolution.
Use vortex mixing or sonication (20–30 min) to ensure homogeneity.
Filter through a 0.22 µm syringe filter to remove particulates .
Q. What are the critical storage conditions to ensure the stability of trans-3-Amino-4-methyltetrahydrofuran hydrochloride?
- Methodology :
- Store in airtight containers at 2–8°C under desiccation (silica gel) to prevent hygroscopic degradation.
- Avoid exposure to light (use amber vials) and oxygen (purge with N₂ before sealing) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in stereochemical outcomes during the synthesis of trans-3-Amino-4-methyltetrahydrofuran hydrochloride derivatives?
- Methodology :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases like hexane:isopropanol (90:10) to separate enantiomers .
- Crystallization : Recrystallize in solvents with high dielectric constants (e.g., acetone/water mixtures) to isolate the trans-isomer .
- Computational Modeling : Employ density functional theory (DFT) to predict steric and electronic barriers to isomerization .
Q. How can HPLC methods be optimized for quantifying trans-3-Amino-4-methyltetrahydrofuran hydrochloride in complex matrices?
- Methodology :
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : 0.03 M KH₂PO₄ buffer (pH 3.0):methanol (70:30, v/v).
- Detection : UV at 207 nm (λ_max for amine hydrochlorides) .
- Validation :
| Parameter | Result |
|---|---|
| Linearity (R²) | 0.9999 (1–10 µg/mL) |
| Recovery (%) | 99.67–100.1 |
| RSD (%) | ≤1.3 |
| (Adapted from clonidine HCl protocols ) |
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of trans-3-Amino-4-methyltetrahydrofuran hydrochloride?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm amine protonation and stereochemistry (e.g., δ 3.2–3.8 ppm for tetrahydrofuran protons) .
- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ = 140.58 m/z) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of trans-3-Amino-4-methyltetrahydrofuran hydrochloride derivatives?
- Methodology :
Dose-Response Reevaluation : Test compounds across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
Assay Standardization : Use reference compounds (e.g., known enzyme inhibitors) to calibrate biological assays and minimize batch variability .
Meta-Analysis : Cross-reference PubChem and EPA DSSTox entries to validate target interactions (e.g., enzyme inhibition vs. receptor antagonism) .
Notes for Experimental Design
- Safety : Always use fume hoods and personal protective equipment (PPE) when handling HCl gas or concentrated acid during salt formation .
- Regulatory Compliance : Adhere to ICH guidelines for residual solvent limits (e.g., ≤720 ppm for THF) in pharmaceutical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

